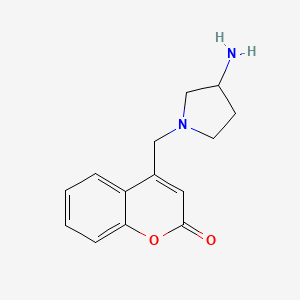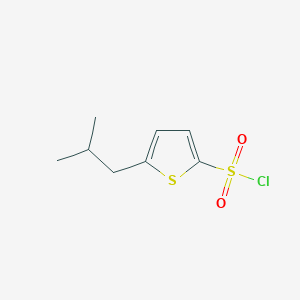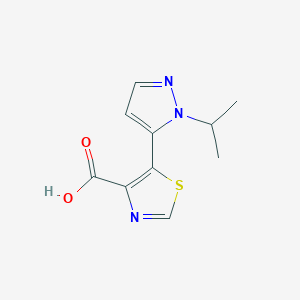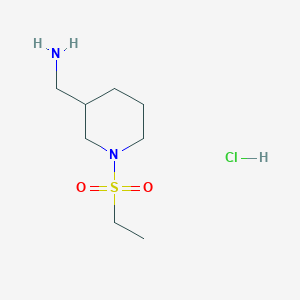![molecular formula C13H20N2O2 B11870900 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropylacetyl group and a diazaspirodecane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one can be achieved through a multi-step process. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This reaction typically starts with aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the availability of starting materials and the scalability of the reaction are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazaspirodecane core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-ulcer agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Materials Science: The spirocyclic structure of this compound makes it a potential building block for the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological systems, providing insights into their mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. In the context of its anti-ulcer activity, it is believed to inhibit the secretion of gastric acid and protect the gastric mucosa . The compound may interact with receptors or enzymes involved in the regulation of gastric acid secretion, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a benzyl group and a sulfur atom in its structure.
8,8-Difluoro-2-azaspiro[4.5]decan-3-one: This compound features fluorine atoms and is used in various chemical and biological studies.
Uniqueness
8-(2-Cyclopropylacetyl)-2,8-diazaspiro[45]decan-3-one is unique due to the presence of the cyclopropylacetyl group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
8-(2-cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H20N2O2/c16-11-8-13(9-14-11)3-5-15(6-4-13)12(17)7-10-1-2-10/h10H,1-9H2,(H,14,16) |
Clé InChI |
OSEBXIWBTODAGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)N2CCC3(CC2)CC(=O)NC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)


![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

